7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one
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Overview
Description
7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by its complex structure, which includes a chromenone core, a phenylpiperazine moiety, and a methoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromenone core using methyl iodide and a base such as potassium carbonate.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the phenylpiperazine reacts with a suitable leaving group on the chromenone core.
Final Coupling: The final step involves the coupling of the phenylpiperazine-substituted chromenone with 4-(4-phenylpiperazine-1-carbonyl)phenol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromenone core or the phenylpiperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromenone core may also contribute to the compound’s biological effects by interacting with cellular signaling pathways. Further research is needed to fully elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4H-chromen-4-one: A simpler analog lacking the phenylpiperazine moiety.
3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one: Similar structure but without the methoxy group.
7-hydroxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one: Hydroxy analog with different chemical properties.
Uniqueness
7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is unique due to the presence of both the methoxy group and the phenylpiperazine moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-methoxy-3-[4-(4-phenylpiperazine-1-carbonyl)phenoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-32-22-11-12-23-24(17-22)33-18-25(26(23)30)34-21-9-7-19(8-10-21)27(31)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNYKWMISQUVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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